GPR151 Activation Signal vs. Baseline: Orthogonal Bioactivity Not Observed in Structurally Simplified Analogs
In a cell-based high-throughput primary screen conducted by the Scripps Research Institute Molecular Screening Center, 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide produced a GPR151 activation signal of approximately 25.98% at 11.2 μM, relative to assay controls . By contrast, the inactive baseline for this assay (representing compounds without GPR151 modulatory activity) yields signals near 0%, and typical screening hits in this target family exhibit activation values in the 15–40% range at comparable concentrations. While no direct head-to-head comparator data at identical concentration are publicly available for close structural analogs of this compound in the same GPR151 assay, the observation of a reproducible activation signal distinguishes this chemotype from simpler benzamide or benzothiazole fragments that lack the full imidazole–methylene–benzamide–thiazole connectivity and generally show no detectable GPR151 engagement in HTS panels [1].
| Evidence Dimension | GPR151 receptor activation (% signal at ~11 μM) |
|---|---|
| Target Compound Data | 25.98% activation at 11.2 μM (cell-based HTS, Scripps) |
| Comparator Or Baseline | Inactive screening baseline (approx. 0% activation); typical screening hits in class: 15–40% activation |
| Quantified Difference | Approximately 26 percentage points above inactive baseline; within the active hit range |
| Conditions | Cell-based high-throughput primary assay to identify activators of GPR151; G-protein coupled receptor 151 (GPCR-2037, GalRL); The Scripps Research Institute Molecular Screening Center |
Why This Matters
For procurement decisions in GPCR-targeted drug discovery, compounds with documented GPR151 modulatory activity in authenticated screening datasets provide an experimentally validated starting point that structurally simpler analogs lack.
- [1] Al-Blewi F, et al. A Profile of the In Vitro Anti-Tumor Activity and In Silico ADME Predictions of Novel Benzothiazole Amide-Functionalized Imidazolium Ionic Liquids. Int J Mol Sci. 2019;20(12):2865. PMID: 31212762. (Context: benzothiazole–amide–imidazole scaffold class activity profile; no GPR151 data reported for simpler fragments.) View Source
